molecular formula C26H23N3O3S B2724835 [7-benzylsulfanyl-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892380-76-6

[7-benzylsulfanyl-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2724835
CAS No.: 892380-76-6
M. Wt: 457.55
InChI Key: SYJNQTQCZUBTIQ-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradecahexaene core. Key structural elements include:

  • 3-Methoxyphenyl group: An aromatic ring with a methoxy substituent at position 5, which may influence electronic properties and binding affinity.
  • Methanol moiety: A hydroxymethyl group at position 11, enabling hydrogen bonding and derivatization for prodrug strategies .

Structural elucidation likely employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

[7-benzylsulfanyl-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-16-23-21(19(14-30)13-27-16)12-22-25(32-23)28-24(18-9-6-10-20(11-18)31-2)29-26(22)33-15-17-7-4-3-5-8-17/h3-11,13,30H,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJNQTQCZUBTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzylthio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, followed by the introduction of the benzylthio and methoxyphenyl groups under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4-(benzylthio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(benzylthio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(benzylthio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective drugs.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Potential Synthesis Complexity
Target Compound ~495.6* Benzylsulfanyl, 3-Methoxyphenyl, Methanol High (methanol, triaza) High (multi-step)
4-[(4-Methyl-5-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]Benzene-1,2-Dicarbonitrile 377.45 Triazolylsulfanyl, Nitrile Moderate (nitrile) Moderate
Methyl 3-(Benzoxy)-5-Methoxybenzoate () 272.29 Methoxy, Ester Low Low
Codeine () 299.37 Morphinan core, Methoxy, Hydroxyl High Natural product

*Estimated via fragment-based calculation.

Key Observations :

  • The 3-methoxyphenyl group contrasts with simpler aryl substituents, offering steric bulk and electron-donating effects that may modulate receptor interactions.
  • The methanol group provides a polar site absent in triazolylsulfanyl or ester-based compounds, enabling unique solubility and derivatization pathways .
Spectroscopic and Crystallographic Differentiation
  • Raman Spectroscopy : The target compound’s unique core and substituents would yield distinct Raman bands compared to morphine or codeine derivatives, particularly in the 500–1600 cm⁻¹ region (e.g., C-S stretching at ~650 cm⁻¹) .
  • Crystallographic Analysis : SHELX refinement would highlight differences in packing efficiency and hydrogen-bonding motifs versus simpler triazolylsulfanyl or ester-based structures .

Biological Activity

The compound 7-benzylsulfanyl-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol (CAS Number: 892381-92-9) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for pharmacological research.

Molecular Structure and Properties

The molecular formula of this compound is C26H23N3O3SC_{26}H_{23}N_{3}O_{3}S with a molecular weight of approximately 457.5 g/mol. The compound's structure includes several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC26H23N3O3SC_{26}H_{23}N_{3}O_{3}S
Molecular Weight457.5 g/mol
CAS Number892381-92-9

Synthesis

The synthesis of this compound involves multi-step organic reactions that incorporate various functional groups and structural transformations. The process typically requires specific conditions such as temperature control and the use of catalysts to optimize yield and purity.

Biological Activity

Research indicates that compounds in the triazatricyclic class often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or modulator in biochemical pathways.

Case Studies

  • Antimicrobial Efficacy : A study assessing the antimicrobial activity of related triazatricyclic compounds found that they exhibited potent effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.
  • Anticancer Screening : In vitro studies on similar structures demonstrated significant cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), indicating potential as a chemotherapeutic agent.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins, revealing potential mechanisms of action that could be exploited for therapeutic development.

Q & A

Basic: What are the critical steps and methodological considerations for synthesizing this compound?

Answer:
The synthesis likely involves multi-step organic reactions, including:

  • Thiol-ene addition for introducing the benzylsulfanyl group, similar to reactions with thiophenol under photolytic conditions to avoid radical side reactions .
  • Ether formation for the 3-methoxyphenyl moiety, requiring anhydrous conditions and catalysts like BF₃·Et₂O .
  • Tricyclic core assembly via cyclization reactions, with precise temperature control (e.g., reflux in ethanol/water mixtures) to minimize ring strain .
  • Methanol functionalization through oxidation-reduction sequences or protective group strategies (e.g., silyl ether protection) .
    Key considerations: Optimize solvent polarity (e.g., THF for solubility), monitor reaction progress via TLC/HPLC, and purify intermediates via silica gel chromatography (CH₂Cl₂/EtOAC gradients) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

  • X-ray crystallography : Use SHELX-97 for structure solution and refinement. WinGX or ORTEP can visualize anisotropic displacement ellipsoids and validate bond lengths/angles against expected values .
  • NMR spectroscopy : Assign ¹H/¹³C signals using 2D techniques (COSY, HSQC). For example, distinguish diastereotopic protons near sulfur atoms, which exhibit upfield shifts in ¹H NMR (Δδ ~5.3 ppm for disulfides vs. sulfides) .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring isotopic patterns match the proposed formula .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Compare X-ray-derived torsion angles with NMR coupling constants (e.g., 3JHH^3J_{HH}) to verify stereochemistry .
  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation in sulfanyl groups) by variable-temperature experiments .
  • Impurity analysis : Use preparative HPLC to isolate minor components in reaction mixtures, as seen in photolytic thiol additions yielding multi-component products .
  • Computational modeling : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR shifts with software like Gaussian or ADF .

Advanced: How to design experiments to study hydrogen-bonding interactions in the crystal lattice?

Answer:

  • Graph-set analysis : Apply Etter’s formalism to categorize hydrogen-bond motifs (e.g., R₂²(8) rings) using crystallographic data .
  • Temperature-dependent crystallography : Collect data at 100 K and 298 K to assess thermal motion and H-bond stability .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O–H⋯N vs. C–H⋯π) with CrystalExplorer .
  • Neutron diffraction : Resolve proton positions in the methanol group for precise H-bond geometry .

Advanced: What are the challenges in synthesizing the tricyclic core, and how can they be mitigated?

Answer:

  • Steric hindrance : Use bulky directing groups (e.g., tert-butyl) to pre-organize intermediates for cyclization .
  • Ring strain : Optimize reaction kinetics via slow addition of reagents in high-dilution conditions .
  • Byproduct formation : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
  • Catalyst selection : Test Pd(0)/Cu(I) systems for cross-coupling steps to enhance regioselectivity .

Basic: What analytical techniques are used to assess compound purity?

Answer:

  • Elemental analysis : Verify C/H/N/S ratios within ±0.4% of theoretical values .
  • Melting point : Compare observed vs. literature values (if available) to detect polymorphic impurities .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm .
  • TLC : Monitor reaction progress using silica plates and iodine vapor visualization .

Advanced: How to analyze reaction mechanisms involving sulfur-containing moieties (e.g., benzylsulfanyl group)?

Answer:

  • Isotopic labeling : Introduce 34^{34}S or deuterated thiols to track sulfur incorporation via MS/MS fragmentation .
  • Kinetic profiling : Use stopped-flow NMR to measure rate constants for thiol-ene additions under varying pH .
  • Computational studies : Map potential energy surfaces for sulfanyl radical intermediates using CASSCF .
  • ESR spectroscopy : Detect transient thiyl radicals in photolytic reactions .

Advanced: How to optimize reaction yields in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading) .
  • In-line monitoring : Employ ReactIR to track intermediate formation in real time .
  • Microwave-assisted synthesis : Enhance cyclization efficiency by reducing reaction time from hours to minutes .
  • Workflow automation : Implement flow chemistry for precise control of reagent addition and exothermic steps .

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